![molecular formula C13H24N2O B14464070 N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine CAS No. 72170-88-8](/img/structure/B14464070.png)
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a methoxymethyl group, and a cycloheptanimine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine typically involves the reaction of a pyrrolidine derivative with a methoxymethylating agent, followed by the introduction of the cycloheptanimine group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine include:
- N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-1,1,1-trimethylsilanamine
- 1-benzylimidazolidine-2,4-dione
- 4-phenyl-1,3-thiazol-2-amine
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
72170-88-8 |
|---|---|
Molekularformel |
C13H24N2O |
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
N-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]cycloheptanimine |
InChI |
InChI=1S/C13H24N2O/c1-16-11-13-9-6-10-15(13)14-12-7-4-2-3-5-8-12/h13H,2-11H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
OXTBRBYXUHHXRM-ZDUSSCGKSA-N |
Isomerische SMILES |
COC[C@@H]1CCCN1N=C2CCCCCC2 |
Kanonische SMILES |
COCC1CCCN1N=C2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


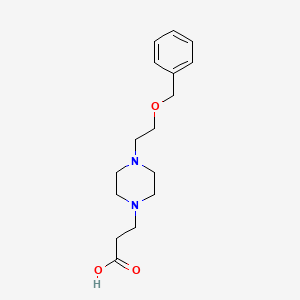
![Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarbaldehyde](/img/structure/B14463994.png)
![1-[4-(Methylamino)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14464010.png)
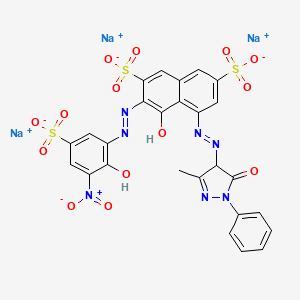
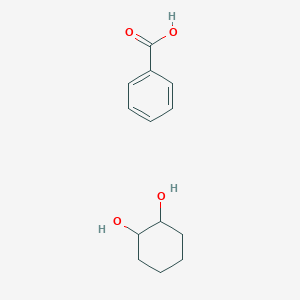
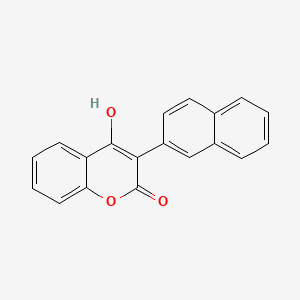
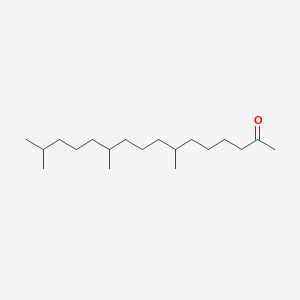
![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
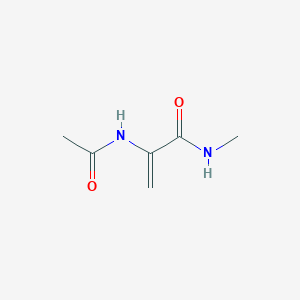
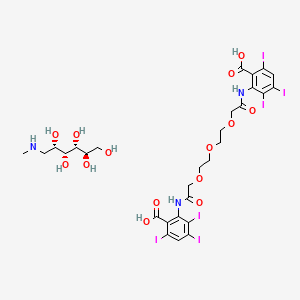

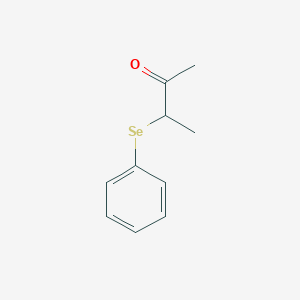
![2,4,5-Trichlorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14464061.png)
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
